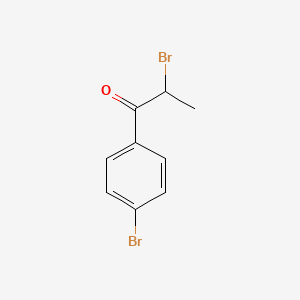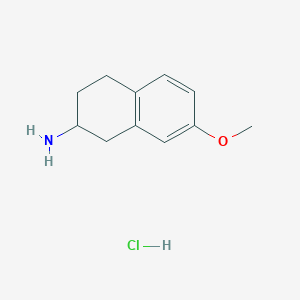![molecular formula C24H19Cl3N4OS B3036695 1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one CAS No. 400075-04-9](/img/structure/B3036695.png)
1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one is a useful research compound. Its molecular formula is C24H19Cl3N4OS and its molecular weight is 517.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A series of new 1,2,4-triazole derivatives, including compounds similar to the specified chemical, have been synthesized and characterized using various analytical techniques such as IR, NMR, and mass spectrometry. This research highlights the potential of these compounds in various scientific applications due to their unique chemical structures (Bekircan et al., 2008).
Anticancer and Antimicrobial Activities
- Some novel 1,2,4-triazole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines, as well as in vitro antibacterial and antifungal activities. This indicates the potential of these compounds in developing new therapeutic agents (Katariya et al., 2021).
Antitumor Activity
- Certain 1,2,4-triazole derivatives have shown potential antitumor activity in vitro against specific cancer cell lines, suggesting their usefulness in antitumor drug development (Yang Rui, 2008).
Crystallography and Structural Analysis
- The structural characterization of related compounds has been conducted using single crystal diffraction, providing insights into the molecular conformation and potential applications in material science or pharmacology (Kariuki et al., 2021).
Synthesis of Complex Compounds
- The synthesis process of complex 1,2,4-triazole derivatives has been studied, illustrating the versatility of these compounds in forming various chemical structures, which can be crucial in drug discovery and material science (Castiñeiras et al., 2018).
Fungicidal Activity
- Novel 1,2,4-triazole derivatives containing specific moieties have displayed notable fungicidal activities against several phytopathogens, underscoring their potential in agricultural applications (Bai et al., 2020).
Enzyme Inhibition
- Some 1,2,4-triazole derivatives have been investigated for their enzyme inhibition properties, particularly against lipase and α-glucosidase, indicating their potential in the treatment of diseases related to these enzymes (Bekircan et al., 2015).
Complex Formation with Metals
- Studies have shown the ability of certain 1,2,4-triazole compounds to form complexes with metals, which can be significant in the field of coordination chemistry and its applications (El-Abadelah et al., 2018).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N4OS/c1-2-11-31-22(28-29-24(31)33-15-17-7-10-20(26)21(27)13-17)19-4-3-12-30(23(19)32)14-16-5-8-18(25)9-6-16/h2-10,12-13H,1,11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBTUPQHZEUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3036612.png)
![2-{[1-(4-acetylphenyl)-1H-pyrrol-2-yl]methylene}malononitrile](/img/structure/B3036613.png)
![(E)-3-(dimethylamino)-1-[2-(2-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3036614.png)
![4-bromo-N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]benzenesulfonamide](/img/structure/B3036615.png)
![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3036616.png)
![(NZ)-N-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B3036618.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036622.png)
![4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B3036623.png)
![3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036624.png)


![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)

